

An In-Depth Technical Guide to the Synthesis and Characterization of Lenvatinib-d5

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Lenvatinib-d5**, a deuterated analog of the multi-kinase inhibitor Lenvatinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, characterization data, and visualization of relevant biological and experimental pathways.

Introduction to Lenvatinib

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2] By inhibiting these kinases, Lenvatinib disrupts key signaling pathways involved in pathogenic angiogenesis, tumor growth, and cancer progression.[3][4][5] It is approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] The deuterium-labeled version, Lenvatinib-d5, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[6][7]

Synthesis of Lenvatinib-d5

The synthesis of **Lenvatinib-d5** can be achieved through a convergent synthesis strategy, similar to the established routes for Lenvatinib. The key modification involves the incorporation



of a deuterated starting material, specifically cyclopropylamine-d5. The overall synthesis involves the preparation of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A) and 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5), which are then coupled to yield the final product.

Experimental Protocol: Synthesis of Lenvatinib-d5

Part 1: Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A)

The synthesis of Intermediate A is a multi-step process starting from 4-cyano-3-hydroxyaniline.

- Methylation: 4-cyano-3-hydroxyaniline is methylated using dimethyl carbonate in the
 presence of a base such as potassium carbonate and a phase transfer catalyst like
 tetrabutylammonium bromide in an inert solvent (e.g., N,N-dimethylformamide, DMF) at
 elevated temperature (100-120 °C) to yield 4-cyano-3-methoxyaniline.
- Condensation and Cyclization: The resulting 4-cyano-3-methoxyaniline is condensed with a
 malonic acid derivative, followed by high-temperature cyclization in a high-boiling solvent like
 Dowtherm A to form 6-cyano-7-methoxy-4-quinolinone.
- Chlorination: The quinolinone is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to give 6-cyano-7-methoxy-4-chloroquinoline.
- Hydrolysis and Amidation: The cyano group is hydrolyzed under acidic conditions (e.g., in an acetic acid solution) to a carboxamide group, yielding 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A).

Part 2: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5)

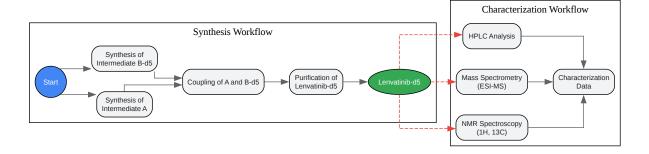
- Carbamate Formation: 4-amino-3-chlorophenol is reacted with phenyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the corresponding phenyl carbamate intermediate.
- Urea Formation: The phenyl carbamate is then reacted with commercially available cyclopropylamine-d5 in a suitable solvent such as DMF. The cyclopropylamine-d5 displaces the phenol group to form the deuterated urea derivative, 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d5)urea (Intermediate B-d5).



Part 3: Coupling Reaction and Final Product Formation

- Coupling: Intermediate A and Intermediate B-d5 are coupled in an appropriate solvent (e.g., chloroform or dimethyl sulfoxide) in the presence of a base such as sodium methoxide or potassium tert-butoxide at elevated temperature.
- Purification: The crude **Lenvatinib-d5** is purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield the final product as a white to off-white solid.

Experimental Workflow for **Lenvatinib-d5** Synthesis and Characterization



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Caption: A flowchart illustrating the synthesis and subsequent characterization of **Lenvatinib-d5**.

Characterization of Lenvatinib-d5

The structural integrity and purity of the synthesized **Lenvatinib-d5** are confirmed using various analytical techniques. Below is a summary of the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a crucial tool for confirming the structure of **Lenvatinib-d5** and verifying the position of the deuterium labels. The absence of signals corresponding to the cyclopropyl protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum are indicative of successful deuteration.

Table 1: Predicted ¹H and ¹³C NMR Data for Lenvatinib-d5

Analysis	Expected Chemical Shift (δ ppm) and Multiplicity
¹ H NMR	Signals corresponding to the aromatic and methoxy protons of the quinoline and phenyl rings will be present. The characteristic signals for the cyclopropyl protons (around 0.6-0.9 ppm) in non-deuterated Lenvatinib will be absent.
¹³ C NMR	Signals for all carbon atoms will be present. The carbon signals of the deuterated cyclopropyl ring will exhibit splitting due to C-D coupling and will have a lower intensity compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Lenvatinib-d5** and confirm the incorporation of five deuterium atoms.

Table 2: Mass Spectrometry Data for Lenvatinib-d5

Analysis	Parameter	Value
Molecular Formula	-	C21H14D5CIN4O4
Molecular Weight	-	431.88 g/mol
ESI-MS	[M+H] ⁺	m/z 432.1 (Predicted)

High-Performance Liquid Chromatography (HPLC)



HPLC is employed to assess the purity of the synthesized **Lenvatinib-d5**.

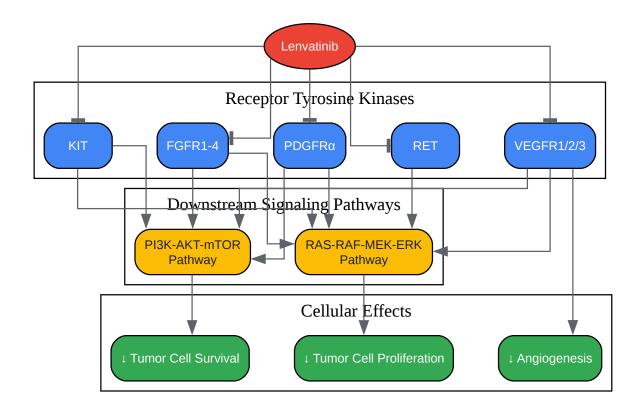
Table 3: HPLC Analysis Parameters for Lenvatinib-d5

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate	Typically 0.8 - 1.2 mL/min.
Detection	UV at a specific wavelength (e.g., 240 nm or 309 nm).
Expected Purity	>98%

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases, thereby blocking several downstream signaling pathways crucial for tumor growth and angiogenesis.





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Caption: Lenvatinib's mechanism of action, inhibiting multiple RTKs and downstream pathways.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis and characterization of **Lenvatinib-d5**. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals. The provided diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of action, facilitating a deeper understanding of this important deuterated pharmaceutical standard.

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